Diammonium sulfite monohydrate

Description

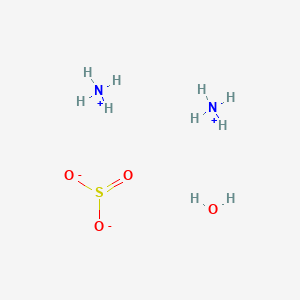

Diammonium sulfite monohydrate (CAS No. 7783-11-1) is an inorganic ammonium salt with the molecular formula H10N2O4S (or (NH4)2SO3·H2O) and a molecular weight of 134.156 g/mol . It exists as a white, hygroscopic crystalline solid, often used in specialized industrial processes such as photography, reducing agent formulations, and sulfur dioxide scrubbing. Its solubility in water is 64.2 g/100 g at ambient conditions . The compound’s stability is influenced by its hygroscopic nature, requiring storage in dry environments to prevent decomposition into ammonia and sulfur dioxide .

Properties

IUPAC Name |

diazanium;sulfite;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2H3N.H2O3S.H2O/c;;1-4(2)3;/h2*1H3;(H2,1,2,3);1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASPXBYAQZVXSNS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[NH4+].[NH4+].O.[O-]S(=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H10N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201043487 | |

| Record name | Diammonium sulfite monohydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201043487 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7783-11-1 | |

| Record name | Diammonium sulfite monohydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007783111 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Diammonium sulfite monohydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201043487 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DIAMMONIUM SULFITE MONOHYDRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CPM8SC708E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Diazanium sulfite hydrate can be synthesized through the diazotization of aromatic amines. This process involves the reaction of aniline derivatives with nitrous acid, which is typically generated in situ from sodium nitrite and a mineral acid such as hydrochloric acid or sulfuric acid . The reaction is carried out at low temperatures, usually around 0°C, to control the exothermic nature of the diazonium salt formation .

Industrial Production Methods

In industrial settings, the production of diazanium sulfite hydrate often involves continuous flow processes. These methods offer enhanced safety and efficiency compared to traditional batch processes. Flow chemistry allows for better temperature control and mixing, reducing the risk of hazardous reactions .

Chemical Reactions Analysis

Oxidation in Air

Diammonium sulfite monohydrate undergoes gradual oxidation in the presence of atmospheric oxygen, forming ammonium sulfate:

This reaction is accelerated in open-air conditions or with oxidizing agents like hydrogen peroxide (H₂O₂) . The product, ammonium sulfate, is stable and non-hygroscopic, making it a common endpoint for disposal .

Acid Decomposition

Strong acids (e.g., HCl, H₂SO₄) protonate sulfite ions, releasing sulfur dioxide gas:

This reaction is exothermic and serves as a laboratory method for generating SO₂ .

Thermal Decomposition

Heating above 150°C initiates a multi-stage decomposition process :

Stage 1 (100–240°C):

Primary decomposition releases NH₃, SO₂, and H₂O:

These gaseous products recombine to form ammonium sulfite intermediates.

Stage 2 (240–300°C):

Ammonium sulfite undergoes disproportionation:

Ammonium sulfide ((NH₄)₂S) further decomposes into NH₃ and H₂S, which reacts with SO₂ to form elemental sulfur:

Final solid residues include sulfur (S) and ammonium sulfate ((NH₄)₂SO₄) .

Reaction with Sulfur

In aqueous solutions, diammonium sulfite reacts with elemental sulfur to form ammonium thiosulfate, a key component in photographic fixers:

This reaction is utilized industrially to produce thiosulfate salts .

Redox Behavior

As a reducing agent, this compound participates in redox reactions with oxidizing agents. For example, it reduces ferric (Fe³⁺) ions to ferrous (Fe²⁺) ions in acidic media:

This property is exploited in metallurgical applications and wastewater treatment .

Stability in Aqueous Solution

The compound is hygroscopic and efflorescent, losing water of crystallization in dry air. Its aqueous solution is weakly basic (pH 7.5–7.6 at 20°C) .

| Property | Value | Reference |

|---|---|---|

| Water solubility (20°C) | 35.0 g/100 mL | |

| Decomposition temperature | 150°C (onset) | |

| Density (25°C) | 1.41 g/cm³ |

Scientific Research Applications

Diazanium sulfite hydrate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of diazanium sulfite hydrate involves the formation of highly reactive diazonium ions. These ions can undergo various reactions, such as substitution and coupling, to form stable products. The reactivity of the diazonium group is attributed to its ability to act as a super-electrophile, facilitating reactions under mild conditions .

Comparison with Similar Compounds

Ammonium Sulfite (Anhydrous)

- Formula : (NH4)2SO3 (H8N2O3S)

- CAS No.: 10196-04-0

- Molecular Weight : 116.14 g/mol

- Solubility: 64.2 g/100 g H2O (identical to the monohydrate due to hydration effects upon dissolution) .

- Key Difference: Lacks the bound water molecule, making it less stable under humid conditions compared to the monohydrate form.

Ammonium Bisulfite

- Formula : NH4HSO3

- CAS No.: 10192-30-0

- Molecular Weight : 99.11 g/mol

- Solubility : Highly soluble in water (>100 g/100 g).

- Applications : Used in water treatment and as a reducing agent in industrial bleaching.

- Key Difference : Contains one ammonium ion and one bisulfite ion, making it more acidic and reactive than diammonium sulfite .

Diammonium Oxalate Monohydrate

- Formula : (NH4)2C2O4·H2O

- CAS No.: 6009-70-7

- Molecular Weight : 142.11 g/mol

- Solubility: ~4.5 g/100 mL H2O at 20°C, significantly lower than diammonium sulfite monohydrate .

- Applications : Analytical reagent for calcium precipitation.

- Key Difference : Oxalate ion confers chelating properties, unlike sulfite’s reducing capacity .

Diammonium Hydrogen Phosphate

- Formula : (NH4)2HPO4

- CAS No.: 7783-28-0

- Molecular Weight : 132.06 g/mol.

- Solubility : 57.5 g/100 g H2O at 0°C .

- Applications : Fertilizer, flame retardant, and buffering agent.

- Key Difference : Phosphate ion contributes to flame retardancy and nutrient release, contrasting with sulfite’s redox activity .

Ammonium Sulfate

- Formula : (NH4)2SO4

- CAS No.: 7783-20-2

- Molecular Weight : 132.14 g/mol.

- Solubility: 70.6 g/100 g H2O at 0°C, higher than this compound .

- Applications : Fertilizer, protein precipitation in laboratories.

- Key Difference: Sulfate ion is non-reductive and chemically inert compared to sulfite .

Data Table: Comparative Properties of this compound and Similar Compounds

Biological Activity

Diammonium sulfite monohydrate, with the chemical formula , is a compound that has garnered attention for its potential biological activities. This article explores its biological effects, mechanisms of action, and applications in various fields, supported by relevant data and case studies.

Overview of this compound

Diammonium sulfite is formed through the reaction of ammonia with sulfurous acid. It exists as a white crystalline solid and is soluble in water. The compound has been studied for its potential therapeutic effects, particularly in the fields of medicine and environmental science.

The biological activity of this compound can be attributed to its ability to dissociate into ammonium ions () and sulfite ions () in aqueous solutions. These ions can interact with various biological systems, influencing metabolic pathways and cellular functions.

- Ammonium Ion Effects : Ammonium ions play a role in nitrogen metabolism and can influence neurotransmitter synthesis, potentially impacting neurological functions.

- Sulfite Ion Activity : Sulfite ions are known to act as reducing agents and can participate in redox reactions within cells. They may also influence antioxidant defense mechanisms by modulating reactive oxygen species (ROS) levels.

Antimicrobial Properties

Research indicates that diammonium sulfite exhibits antimicrobial activity against various pathogens. The compound has been shown to inhibit the growth of bacteria and fungi, making it a candidate for use in agricultural and medical applications.

- Case Study : A study demonstrated that diammonium sulfite effectively reduced bacterial load in contaminated water samples, highlighting its potential as a biocide in water treatment processes .

Therapeutic Applications

This compound has been investigated for its therapeutic effects in several health conditions:

- Cancer Treatment : Preliminary research suggests that the compound may enhance the efficacy of certain chemotherapeutic agents by modulating tumor microenvironments.

- Neurological Disorders : Studies have shown potential neuroprotective effects, indicating that it could be beneficial in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Data Tables

The following table summarizes key findings from recent studies on the biological activity of this compound:

Safety and Toxicology

While this compound shows promising biological activity, safety assessments are crucial. Studies indicate that at certain concentrations, it exhibits low toxicity levels:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.